3-Bromo-2-oxopentanedioate
Description
3-Bromo-2-oxopentanedioate (CAS: 148728-48-7), systematically named dimethyl this compound, is a brominated keto-diester with the molecular formula C₇H₉BrO₅ and a molecular weight of 253.05 g/mol . It features a pentanedioate backbone substituted with a bromine atom at the third carbon and a ketone group at the second position, with methyl ester groups at both termini. Key physical properties include a density of 1.564±0.06 g/cm³ and a boiling point of 273.3±30.0°C under standard conditions . This compound is primarily utilized in biochemical and organic synthesis research, serving as a precursor for heterocyclic compounds or enzyme inhibitors due to its reactive bromine and ketone moieties .
Properties
Molecular Formula |
C5H3BrO5-2 |
|---|---|
Molecular Weight |
222.98 g/mol |
IUPAC Name |
3-bromo-2-oxopentanedioate |
InChI |
InChI=1S/C5H5BrO5/c6-2(1-3(7)8)4(9)5(10)11/h2H,1H2,(H,7,8)(H,10,11)/p-2 |
InChI Key |
QFGLEMGINFKMPT-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)C(=O)[O-])Br)C(=O)[O-] |
Synonyms |
3-bromo-2-ketoglutarate bromoketoglutarate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-2-oxopentanedioate with three analogous brominated keto-esters, emphasizing structural, physicochemical, and application-based differences.
Table 1: Comparative Data of Brominated Keto-Esters
Key Findings
Structural Differences :
- Chain Length and Substituents :
- The target compound has a five-carbon backbone, while 3-bromo-2-oxo-butyric acid ethyl ester (C₆H₇BrO₃) features a shorter four-carbon chain, reducing steric hindrance and altering solubility in polar solvents .
- Diethyl 2-bromo-3-oxosuccinate (C₈H₁₁BrO₅) retains a succinate (four-carbon) backbone but positions the bromine and ketone groups differently (C2 and C3 vs. C3 and C2 in the target compound), affecting reactivity in nucleophilic substitutions .
- Functional Groups :
- The benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate introduces hydrogen-bonding capability, making it suitable for biomolecular interactions, unlike the purely electrophilic bromine in this compound .
Physicochemical Properties :
- The higher density of the target compound (1.564 g/cm³) compared to analogues suggests stronger intermolecular forces, likely due to its dual ester groups and bromine electronegativity .
- Ethyl esters (e.g., C₈H₁₁BrO₅) generally exhibit lower volatility than methyl esters, impacting their utility in gas-phase reactions .
Reactivity and Applications: this compound: Reacts preferentially via bromine displacement or ketone reduction, enabling synthesis of γ-lactams or α-keto acid analogs . Diethyl 2-bromo-3-oxosuccinate: Its bromine at C2 facilitates conjugate additions, making it a staple in Michael reactions for asymmetric synthesis . Methyl 2-benzoylamino-3-oxobutanoate: The benzoylamino group directs reactivity toward peptide coupling or protease inhibition studies .
Purity and Commercial Availability :
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